molecular formula C17H17ClFN3O3S3 B4587828 methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate

methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate

Cat. No.: B4587828
M. Wt: 462.0 g/mol
InChI Key: YRJMJTYJCFYAPX-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H17ClFN3O3S3 and its molecular weight is 462.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.0104608 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate and its derivatives are synthesized for various biological activities. One study focused on the synthesis of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl] phenyl]-3-substituted thiourea derivatives by the addition of substituted aryl isothiocyanates to 4-amino-N’-[(4-substituted phenyl) methylene] benzohydrazide. These compounds were evaluated for their antiviral, antitubercular, and anticancer activities. The study showed significant biological activities against various pathogens, including HIV-1, HIV-2, HSV-1, HSV-2, and Mycobacterium tuberculosis H37 Rv, as well as anticancer activity on specific cell lines (Çıkla, 2010).

Unexpected Chemical Reactions

Another study explored the unexpected chemical reactions during the synthesis of related compounds. The research focused on the hydrazination of esters, a conventional method for preparing acyl hydrazides, and observed unexpected C–S bond cleavage leading to the production of distinct compounds. This unexpected reaction provided insight into the chemical behavior and potential for novel synthetic routes in organic chemistry (Nordin et al., 2016).

Novel Synthetic Pathways and Mechanisms

The research also delves into novel synthetic pathways and mechanisms. For instance, the study on the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones highlights innovative approaches to synthesizing complex organic structures. This work demonstrates the versatility and potential of using stannous chloride in organic synthesis, providing new pathways for the synthesis of pharmacologically active compounds (Bates & Li, 2002).

Pharmacological Implications

Moreover, the synthesis and investigation of fluorinated 2-(4-aminophenyl)benzothiazoles underscore the significance of chemical modifications in enhancing biological activities. These compounds exhibit potent cytotoxicity against certain cancer cell lines, underlining the importance of structural modifications in the development of antitumor agents (Hutchinson et al., 2001).

Properties

IUPAC Name

methyl 2-[[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S3/c1-9-5-12(16(24)25-2)15(28-9)20-17(26)22-21-14(23)8-27-7-10-3-4-11(19)6-13(10)18/h3-6H,7-8H2,1-2H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJMJTYJCFYAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.